2-Hydroxy-2-(4-hydroxyphenyl)propanoic acid
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Overview
Description
2-Hydroxy-2-(4-hydroxyphenyl)propanoic acid is an organic compound with the molecular formula C9H10O4 It is a phenolic acid derivative, characterized by the presence of both hydroxyl and carboxyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-2-(4-hydroxyphenyl)propanoic acid can be achieved through several methods. One common approach involves the reaction of phenol with acrylonitrile to form 4-hydroxyphenylacetonitrile, which is then hydrolyzed to yield the desired product . Another method involves the Perkin reaction, where 4-hydroxybenzaldehyde reacts with acetic anhydride in the presence of sodium acetate to form 4-hydroxycinnamic acid, which is subsequently hydrolyzed .
Industrial Production Methods: Industrial production of this compound often involves the use of high-throughput screening methods to optimize the biosynthesis process. For instance, microbial hydroxylation of 2-phenoxypropionic acid using microorganisms with hydroxylases has been developed as an efficient and environmentally friendly method .
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxy-2-(4-hydroxyphenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carboxyl group can be reduced to form alcohols.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium dichromate is commonly used as an oxidizing agent.
Reduction: Lithium aluminum hydride (LiAlH4) is often used for the reduction of carboxyl groups.
Substitution: Alkyl halides can be used in the presence of a base for nucleophilic substitution reactions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Alkylated phenolic compounds.
Scientific Research Applications
2-Hydroxy-2-(4-hydroxyphenyl)propanoic acid has a wide range of applications in scientific research:
Biology: It serves as a precursor for the biosynthesis of various phenolic antioxidants.
Medicine: The compound has potential therapeutic applications due to its antioxidant properties.
Industry: It is used in the production of herbicides and other agrochemicals.
Mechanism of Action
The mechanism of action of 2-Hydroxy-2-(4-hydroxyphenyl)propanoic acid involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound can scavenge free radicals and reduce oxidative stress by donating hydrogen atoms from its hydroxyl groups.
Enzyme Inhibition: It can inhibit certain enzymes involved in oxidative processes, thereby protecting cells from damage.
Comparison with Similar Compounds
2-Hydroxy-2-(4-hydroxyphenyl)propanoic acid can be compared with other similar compounds, such as:
2-Hydroxybenzoic Acid (Salicylic Acid): Both compounds have hydroxyl and carboxyl groups, but this compound has an additional hydroxyl group on the aromatic ring.
4-Hydroxycinnamic Acid: This compound is structurally similar but lacks the hydroxyl group on the propanoic acid side chain.
2-Hydroxy-2-methylpropanoic Acid: This compound has a similar structure but with a methyl group instead of a phenyl group.
The uniqueness of this compound lies in its dual hydroxyl groups, which contribute to its potent antioxidant properties and diverse reactivity.
Properties
CAS No. |
90536-57-5 |
---|---|
Molecular Formula |
C9H10O4 |
Molecular Weight |
182.17 g/mol |
IUPAC Name |
2-hydroxy-2-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C9H10O4/c1-9(13,8(11)12)6-2-4-7(10)5-3-6/h2-5,10,13H,1H3,(H,11,12) |
InChI Key |
HXIPUYVSSGKLFF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)O)(C(=O)O)O |
Origin of Product |
United States |
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